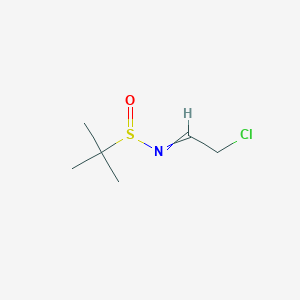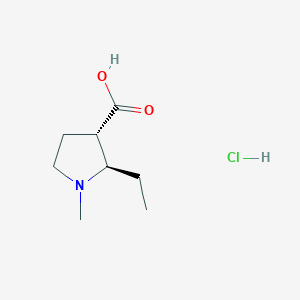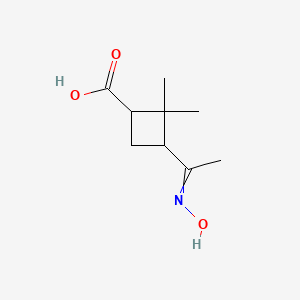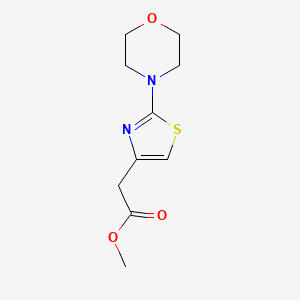
dimethyl (2S)-cyclobutane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2S)-cyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4 It is a derivative of cyclobutane, featuring two ester groups attached to the 1 and 2 positions of the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2S)-cyclobutane-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutane ring. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or other cyclization methods. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Dimethyl (2S)-cyclobutane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of cyclobutane-1,2-dicarboxylic acid.
Reduction: Formation of cyclobutane-1,2-dimethanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl (2S)-cyclobutane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl (2S)-cyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Dimethyl cyclobutane-1,2-dicarboxylate: Similar structure but without the specific stereochemistry.
Cyclobutane-1,2-dicarboxylic acid: The acid form of the compound.
Cyclobutane-1,2-dimethanol: The reduced form of the compound.
Uniqueness
Dimethyl (2S)-cyclobutane-1,2-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can be crucial in applications where the spatial arrangement of atoms affects the compound’s function, such as in drug design and synthesis.
特性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
dimethyl (2S)-cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6?/m0/s1 |
InChIキー |
WEPHXFVXUXMCLE-ZBHICJROSA-N |
異性体SMILES |
COC(=O)[C@H]1CCC1C(=O)OC |
正規SMILES |
COC(=O)C1CCC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)


![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)






![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)



